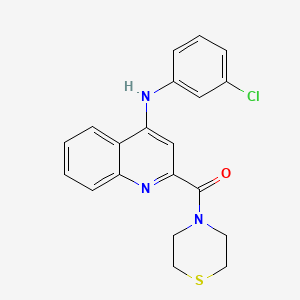

(4-((3-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones has been developed .Chemical Reactions Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Aplicaciones Científicas De Investigación

Catalytic Reduction and Hydrogenation

The compound, as part of the broader family of substituted quinolines, has been investigated for its role in catalytic reduction processes. Ruthenium-catalyzed reduction of nitroarenes, including chloro, methyl, or methoxy substituents, to aminoarenes using formic acid demonstrates the utility of these compounds in synthesizing reduced aromatic amine derivatives. This process is significant for producing intermediates in pharmaceuticals and fine chemicals, highlighting the compound's role in facilitating selective reduction reactions under mild conditions (Watanabe et al., 1984).

Synthesis of Azaaromatic and Heterocyclic Compounds

In the synthesis of dibenzo[b,g][1,8]naphthyridin-5-ones, reactions involving chloroquinolines and aminoacetophenones under neat conditions have been reported. This process showcases the versatility of such compounds in synthesizing complex heterocyclic structures, which are crucial scaffolds in medicinal chemistry and materials science (Manoj & Prasad, 2010).

Antiproliferative Activity Against Cancer Cell Lines

A significant application of substituted quinolines is in cancer research, where derivatives have been designed, synthesized, and evaluated for their cytotoxic activity against various human cancer cell lines. For example, 2‐anilino‐3‐aroylquinolines have shown remarkable antiproliferative activity, particularly against lung cancer and prostate cancer cell lines, by inhibiting tubulin polymerization, a key process in cell division. This demonstrates the potential of such compounds in developing new anticancer therapies (Srikanth et al., 2016).

Spectroscopic Properties and Chemical Analysis

The electronic absorption, excitation, and fluorescence properties of related compounds have been studied to understand their behavior in different solvents. Such research is foundational in developing fluorescent probes and materials for sensing and imaging applications. The results indicate potential uses in designing fluorescent markers for biological and chemical assays, where the compound's interactions with light can be utilized to detect or quantify other substances (Al-Ansari, 2016).

Potential Antimalarial Activity

Substituted quinolines, including compounds with similar structures, have been explored for their antimalarial activity. This research is vital in the ongoing search for new antimalarial agents, especially in the face of rising drug resistance. The compounds' ability to inhibit the growth of Plasmodium spp., the parasite responsible for malaria, underscores their importance in medicinal chemistry research aimed at finding new treatments for this pervasive disease (Kesten et al., 1987).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(3-chloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c21-14-4-3-5-15(12-14)22-18-13-19(20(25)24-8-10-26-11-9-24)23-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUUBCGURQMEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2904339.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)